1,2,4,5-Tetrabromo-3,6-bis[(pentabromophenoxy)methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4,5-Tetrabromo-3,6-bis[(pentabromophenoxy)methyl]benzene is a highly brominated aromatic compound with the molecular formula C20H4Br14O2 and a molecular weight of 1394.90056 g/mol . This compound is known for its high bromine content and is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1,2,4,5-Tetrabromo-3,6-bis[(pentabromophenoxy)methyl]benzene typically involves the bromination of precursor compounds. The synthetic route generally includes the following steps:
Bromination of Benzene Derivatives: The initial step involves the bromination of benzene derivatives to introduce bromine atoms at specific positions on the benzene ring.
Formation of Pentabromophenoxy Groups: The next step involves the formation of pentabromophenoxy groups, which are then attached to the benzene ring through a methyl linkage.
Final Assembly: The final step involves the coupling of the tetrabromobenzene core with the pentabromophenoxy groups to form the desired compound.
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1,2,4,5-Tetrabromo-3,6-bis[(pentabromophenoxy)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of multiple bromine atoms, this compound can undergo nucleophilic substitution reactions where bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions, although these are less common due to the stability of the brominated aromatic ring.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form larger, more complex structures.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,4,5-Tetrabromo-3,6-bis[(pentabromophenoxy)methyl]benzene has several scientific research applications, including:
Flame Retardants: Due to its high bromine content, this compound is used as a flame retardant in various materials, including plastics and textiles.
Chemical Synthesis: It serves as a building block for the synthesis of other brominated aromatic compounds used in organic chemistry.
Material Science: The compound is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1,2,4,5-Tetrabromo-3,6-bis[(pentabromophenoxy)methyl]benzene is primarily related to its ability to act as a flame retardant. The bromine atoms in the compound release bromine radicals when exposed to heat, which then react with free radicals generated during combustion. This process helps to interrupt the combustion cycle and prevent the spread of fire .
Comparison with Similar Compounds
1,2,4,5-Tetrabromo-3,6-bis[(pentabromophenoxy)methyl]benzene can be compared with other brominated aromatic compounds, such as:
1,2,4,5-Tetrabromobenzene: This compound has a similar brominated benzene core but lacks the pentabromophenoxy groups, making it less effective as a flame retardant.
2,3,5,6-Tetrabromo-3,6-dimethylbenzene: This compound has a different substitution pattern and is used in different applications, such as in the synthesis of other organic compounds.
The uniqueness of this compound lies in its high bromine content and the presence of pentabromophenoxy groups, which enhance its flame-retardant properties and make it suitable for various industrial applications.
Properties
CAS No. |
94441-97-1 |
---|---|
Molecular Formula |
C20H4Br14O2 |
Molecular Weight |
1394.9 g/mol |
IUPAC Name |
1,2,3,4,5-pentabromo-6-[[2,3,5,6-tetrabromo-4-[(2,3,4,5,6-pentabromophenoxy)methyl]phenyl]methoxy]benzene |
InChI |
InChI=1S/C20H4Br14O2/c21-5-3(1-35-19-15(31)11(27)9(25)12(28)16(19)32)6(22)8(24)4(7(5)23)2-36-20-17(33)13(29)10(26)14(30)18(20)34/h1-2H2 |
InChI Key |
COCIGRUDDLZNTQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=C(C(=C(C(=C1Br)Br)COC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br)Br)OC3=C(C(=C(C(=C3Br)Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.